molecular formula C7H13ClO2 B14148599 4-(Chloromethyl)-2-propyl-1,3-dioxolane CAS No. 4469-51-6

4-(Chloromethyl)-2-propyl-1,3-dioxolane

Cat. No.: B14148599
CAS No.: 4469-51-6
M. Wt: 164.63 g/mol
InChI Key: PDFCICVJFMZXPK-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-propyl-1,3-dioxolane is an organic compound characterized by a dioxolane ring substituted with a chloromethyl group and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-propyl-1,3-dioxolane typically involves the reaction of 2-propyl-1,3-dioxolane with chloromethylating agents. One common method includes the use of chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under controlled conditions to ensure the selective chloromethylation of the dioxolane ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-propyl-1,3-dioxolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from substitution reactions include phenoxy derivatives, which can be further functionalized for various applications.

Scientific Research Applications

4-(Chloromethyl)-2-propyl-1,3-dioxolane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology and Medicine:

    Industry: It is utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-propyl-1,3-dioxolane involves its reactivity towards nucleophiles due to the presence of the chloromethyl group. This reactivity allows it to participate in various substitution reactions, leading to the formation of new chemical bonds and functional groups.

Comparison with Similar Compounds

Similar Compounds

    4-(Bromomethyl)-2-propyl-1,3-dioxolane: Similar in structure but with a bromomethyl group instead of a chloromethyl group.

    4-(Chloromethyl)-1,3-dioxolane: Lacks the propyl group, making it less sterically hindered.

Uniqueness

4-(Chloromethyl)-2-propyl-1,3-dioxolane is unique due to the combination of the chloromethyl and propyl groups on the dioxolane ring, which imparts specific reactivity and steric properties that can be advantageous in certain chemical syntheses and applications.

Properties

CAS No.

4469-51-6

Molecular Formula

C7H13ClO2

Molecular Weight

164.63 g/mol

IUPAC Name

4-(chloromethyl)-2-propyl-1,3-dioxolane

InChI

InChI=1S/C7H13ClO2/c1-2-3-7-9-5-6(4-8)10-7/h6-7H,2-5H2,1H3

InChI Key

PDFCICVJFMZXPK-UHFFFAOYSA-N

Canonical SMILES

CCCC1OCC(O1)CCl

Origin of Product

United States

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